N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide
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Overview
Description
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups, an ethyl linker, and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst.
Attachment of the ethyl linker: The brominated pyrazole is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.
Coupling with 2,4-dichlorobenzamide: The final step involves coupling the ethylated pyrazole with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Substituted pyrazole derivatives.
Oxidation reactions: Oxidized derivatives of the compound.
Reduction reactions: Reduced derivatives of the compound.
Hydrolysis: 2,4-dichlorobenzoic acid and 4-bromo-3,5-dimethyl-1H-pyrazole-1-ethylamine.
Scientific Research Applications
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Chemical synthesis:
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the biological system being studied.
Comparison with Similar Compounds
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide can be compared with other similar compounds, such as:
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide: This compound has a chlorine atom instead of a bromine atom on the pyrazole ring, which may affect its reactivity and biological activity.
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-difluorobenzamide: This compound has fluorine atoms instead of chlorine atoms on the benzamide moiety, which may influence its chemical properties and interactions with biological targets.
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzylamine: This compound has a benzylamine group instead of a benzamide group, which may alter its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14BrCl2N3O |
---|---|
Molecular Weight |
391.1 g/mol |
IUPAC Name |
N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C14H14BrCl2N3O/c1-8-13(15)9(2)20(19-8)6-5-18-14(21)11-4-3-10(16)7-12(11)17/h3-4,7H,5-6H2,1-2H3,(H,18,21) |
InChI Key |
BOPJDTDCQCZTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)C)Br |
Origin of Product |
United States |
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